1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules This compound is structurally related to xanthine derivatives and is known for its pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 2-methylpiperidine.
Alkylation Reaction: The key step involves the alkylation of 1,3-dimethylxanthine with 2-methylpiperidine. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or acetonitrile.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of purine chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Research explores its potential therapeutic applications, including its role as a central nervous system stimulant.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and metabolic regulation. The pathways involved may include cyclic adenosine monophosphate (cAMP) signaling and other intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.
Uniqueness
1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike caffeine, which has three methyl groups, this compound has a piperidine moiety, which may influence its interaction with biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
1,3-dimethyl-7-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-10-6-4-5-7-18(10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQFFWXTQNFLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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